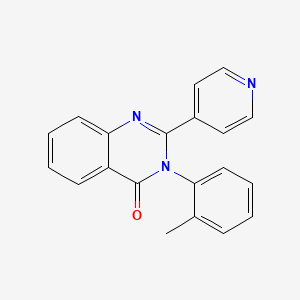
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of pyridyl and tolyl groups in the compound’s structure may contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents used in the synthesis include:
- Anthranilic acid or its derivatives
- Pyridine-4-carboxaldehyde
- o-Tolualdehyde
The reaction conditions often involve heating the reactants in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The pyridyl and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone-N-oxide derivatives, while reduction may produce dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Potential use in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
2-(4-Pyridyl)quinazolinone: A derivative with a pyridyl group at the 2-position.
3-(o-Tolyl)quinazolinone: A derivative with a tolyl group at the 3-position.
Uniqueness
4(3H)-Quinazolinone, 2-(4-pyridyl)-3-(o-tolyl)- is unique due to the presence of both pyridyl and tolyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacological profile.
Eigenschaften
CAS-Nummer |
38275-17-1 |
|---|---|
Molekularformel |
C20H15N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-2-pyridin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-6-2-5-9-18(14)23-19(15-10-12-21-13-11-15)22-17-8-4-3-7-16(17)20(23)24/h2-13H,1H3 |
InChI-Schlüssel |
UQTKFCWPJSWTFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


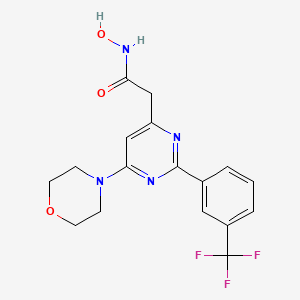
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
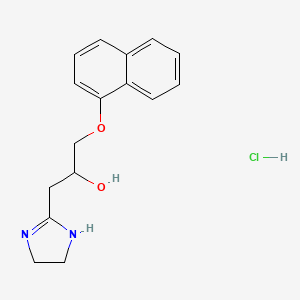
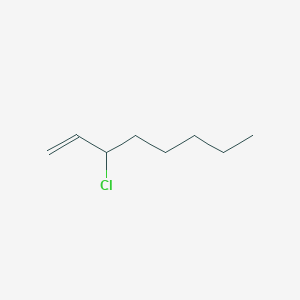
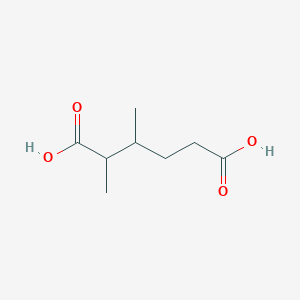
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

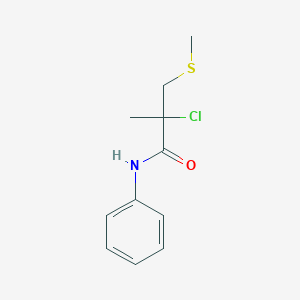
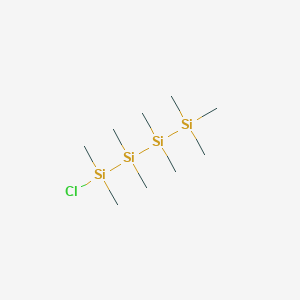
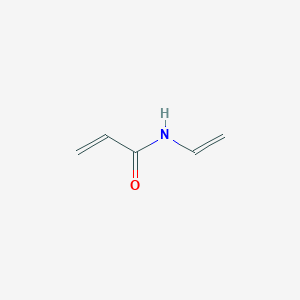

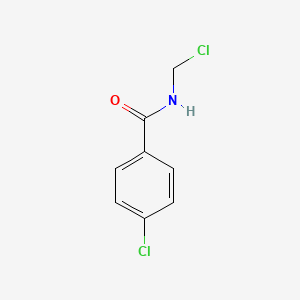
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)
